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Compound of Interest

Compound Name: Butyl 2-nitropropanoate

Cat. No.: B15422456

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Butyl
2-nitropropanoate. Due to the limited availability of published experimental spectra for this
specific compound, this document presents a predicted spectroscopic profile based on
established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS). The information herein is intended to serve as a reference for the
identification and characterization of Butyl 2-nitropropanoate in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Butyl 2-
nitropropanoate. These predictions are derived from the analysis of its chemical structure and
comparison with data for structurally similar compounds.

Table 1: Predicted *H NMR Data (Solvent: CDCIs, Reference: TMS at 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.3-45 Quartet (q) 1H CH-NO2
~4.1-4.3 Triplet (t) 2H O-CH2-CH2-CH2-CHs
~1.9-2.1 Doublet (d) 3H CHs-CH-NO:
~1.6-1.8 Sextet 2H O-CHz2-CH2-CH2-CHs
~1.3-15 Sextet 2H O-CH2-CH2-CH2-CHs
~0.9-1.0 Triplet (t) 3H O-CH2-CH2-CH2-CHs

Table 2: Predicted 13C NMR Data (Solvent: CDCls, Reference: CDCls at 77.16 ppm)

Chemical Shift (8) (ppm) Assighment

~168 - 172 C=0 (Ester)

~80 - 85 CH-NO2

~65 - 68 O-CH:z

~30-33 O-CHz2-CH2

~18-21 O-CHz2-CH2-CH:2
~15-18 CHs-CH

~13-15 O-CH2-CH2-CH2-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~2960 - 2870 Strong C-H (Alkyl) Stretch

~1745 - 1735 Strong C=0 (Ester) Stretch

1550 Strong N-O (Nitro, Asymmetric)

Stretch

~1370 Strong N-O (Nitro, Symmetric) Stretch

~1250 - 1000 Strong C-O (Ester) Stretch
Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization - EI)

m/z Interpretation

175 [M]* (Molecular lon)

129 [M - NO2]*+

101 [M - C4HoO]* or [M - CaHs]* (McLafferty

rearrangement)

73 [CH(NO2)COJ*

57 [CaHs]*

46 [NO2]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are standard for the analysis of small, liquid organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:
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NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCIls) with tetramethylsilane (TMS)

Butyl 2-nitropropanoate sample (5-10 mg for *H, 20-50 mg for 13C)

Pipettes and vial

Procedure:

o Sample Preparation: Dissolve the appropriate amount of Butyl 2-nitropropanoate in
approximately 0.6-0.7 mL of CDCls containing 0.03% TMS in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height
of about 4-5 cm.

e Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in
the magnet.

e Shimming: Perform automated or manual shimming to optimize the homogeneity of the
magnetic field.

e 1H NMR Acquisition:

o Set the spectral width to approximately 16 ppm, centered around 5-6 ppm.

o Use a standard pulse sequence (e.g., 'zg30').

o Set the number of scans (typically 8-16 for a concentrated sample).

o Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:

o Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.

o Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
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o Set the number of scans (typically 128 to 1024 or more, depending on concentration).

o Acquire the FID.

» Data Processing:

o

Apply a Fourier transform to the FIDs of both *H and *3C spectra.

[¢]

Phase correct the resulting spectra.

[¢]

Calibrate the *H spectrum to the TMS peak at 0.00 ppm.

[e]

Calibrate the 13C spectrum to the solvent peak (CDCls at 77.16 ppm).

o

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Butyl 2-nitropropanoate sample (1-2 drops).

Solvent for cleaning (e.g., isopropanol or acetone).

Lint-free wipes.
Procedure:

e Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the
empty ATR crystal. This will be subtracted from the sample spectrum.

o Sample Application: Place a small drop of liquid Butyl 2-nitropropanoate directly onto the
ATR crystal.
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e Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm™1,

» Data Processing: The software will automatically subtract the background spectrum. The
resulting spectrum should be displayed in terms of transmittance or absorbance.

e Cleaning: Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source.

GC column suitable for separation of esters (e.g., a non-polar or medium-polarity column).

Helium gas (carrier gas).

Butyl 2-nitropropanoate sample.

Solvent for dilution (e.g., dichloromethane or ethyl acetate).
Procedure:

e Sample Preparation: Prepare a dilute solution of Butyl 2-nitropropanoate (e.g., 1 mg/mL) in
a suitable volatile solvent.

e GC Method Setup:
o Set the injector temperature (e.g., 250 °C).

o Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2
minutes, then ramp at 10-20 °C/min to 250 °C.

o Set the carrier gas flow rate (e.g., 1-2 mL/min).

e MS Method Setup:
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o Set the ion source temperature (e.g., 230 °C).
o Set the electron energy to 70 eV for El.

o Set the mass range to be scanned (e.g., m/z 40-400).

« Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Data Acquisition and Analysis: The GC will separate the components of the sample, and the
MS will record the mass spectrum of the eluting compounds. The mass spectrum
corresponding to the GC peak of Butyl 2-nitropropanoate is then analyzed for its molecular
ion and fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.

Spectroscopic Analysis

NMR Spectroscopy

Provides connectivity (1H, 3C)

Sample Preparation Data Interpretation

Synthesis & Purification —_———aaair’ 1 IR Spectroscopy Structure Elucidation

Determines molecular weight

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
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 To cite this document: BenchChem. [Spectroscopic Profile of Butyl 2-Nitropropanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15422456#butyl-2-nitropropanoate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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